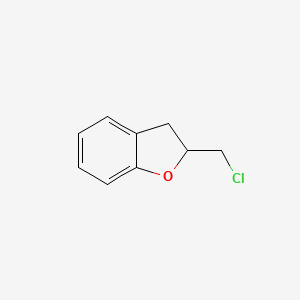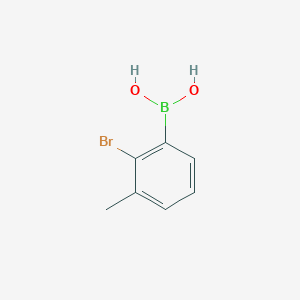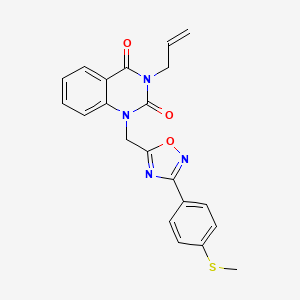
3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related quinazoline derivatives and their subsequent characterization forms a significant area of research. For example, the alkylation and bromination of similar compounds have been studied to understand their chemical behavior and reaction mechanisms (Ukrainets, Mospanova, Turov, & Parshykov, 2011). Such studies highlight methods for modifying these molecules, potentially adjusting their biological activities or physical properties.
Biological Activities
Quinazoline and oxadiazole moieties are notable for their wide range of biological activities. Research on compounds bearing these or similar heterocyclic frameworks has shown promise in various domains, including antimicrobial (Gupta, Kashaw, Jatav, & Mishra, 2008) and antitumor applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). These findings suggest that structurally similar compounds, including the one , could be explored for similar bioactivities.
Chemical Reactivity and Applications
Studies also delve into the chemical reactivity of quinazoline derivatives, offering insights into their potential applications. For instance, the N- versus S-alkylation of quinazolin-4(3H)-ones has been explored, revealing preferences in chemical reactivity that could inform synthetic strategies for related compounds (Hagar, Soliman, Ibid, & Ashry, 2016). This knowledge is crucial for designing synthetic pathways for new compounds with desired properties.
Green Chemistry and Sustainable Synthesis
Research also encompasses green chemistry approaches to synthesizing heterocyclic compounds, emphasizing sustainability and efficiency. For example, L-proline-catalyzed reactions "on water" have been developed for the synthesis of complex heterocyclic ortho-quinones, demonstrating environmentally friendly and efficient methodologies (Rajesh, Bala, Perumal, & Menéndez, 2011). Such approaches could potentially be applied to the synthesis of the compound , aligning with the principles of sustainable chemistry.
properties
IUPAC Name |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKQCJMKWPDBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2856435.png)
![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)
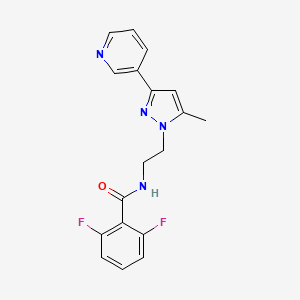
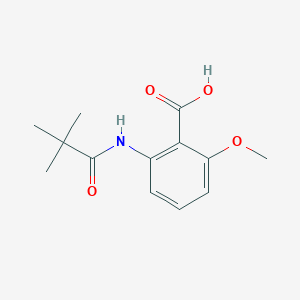
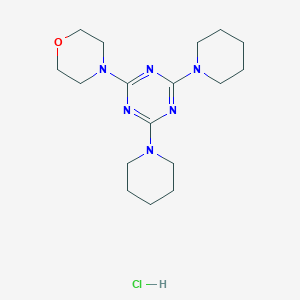
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

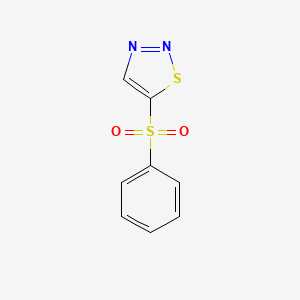
![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)
